molecular formula C9H11NO2 B2590694 4-Ethoxybenzaldehyde oxime CAS No. 154238-38-7

4-Ethoxybenzaldehyde oxime

Cat. No.: B2590694
CAS No.: 154238-38-7
M. Wt: 165.192
InChI Key: RVWVABYZHRUUEC-UHFFFAOYSA-N
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Description

4-Ethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with an ethoxy group at the para position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzaldehyde oxime can be synthesized through the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction is as follows:

4-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride4-Ethoxybenzaldehyde Oxime+Hydrochloric Acid\text{4-Ethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 4-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride→4-Ethoxybenzaldehyde Oxime+Hydrochloric Acid

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. Industrial processes may optimize reaction conditions to improve yield and purity, such as using continuous flow reactors or employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under basic conditions.

Major Products:

    Oxidation: 4-Ethoxybenzonitrile

    Reduction: 4-Ethoxybenzylamine

    Substitution: Various substituted oximes or hydrazones

Scientific Research Applications

4-Ethoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It can be used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Comparison with Similar Compounds

    Benzaldehyde Oxime: The parent compound without the ethoxy substitution.

    4-Methoxybenzaldehyde Oxime: Similar structure with a methoxy group instead of an ethoxy group.

    4-Hydroxybenzaldehyde Oxime: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness: 4-Ethoxybenzaldehyde oxime is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWVABYZHRUUEC-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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